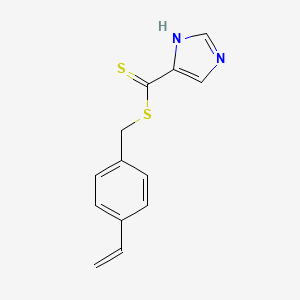
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate is a chemical compound known for its unique structure and potential applications in various fields This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . This method provides a straightforward and efficient route to imidazoles with various substituents.
Industrial Production Methods
Industrial production of (4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethenylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the ethenylphenyl moiety .
Applications De Recherche Scientifique
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of (4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethenylphenyl and carbodithioate groups can further influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Propriétés
Numéro CAS |
855596-27-9 |
|---|---|
Formule moléculaire |
C13H12N2S2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate |
InChI |
InChI=1S/C13H12N2S2/c1-2-10-3-5-11(6-4-10)8-17-13(16)12-7-14-9-15-12/h2-7,9H,1,8H2,(H,14,15) |
Clé InChI |
FHNLIJHOPSYOJM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CSC(=S)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


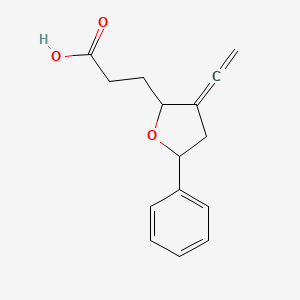
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)

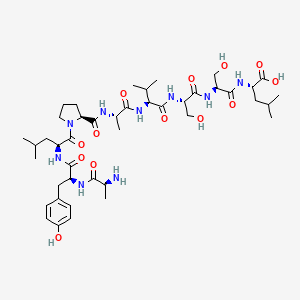
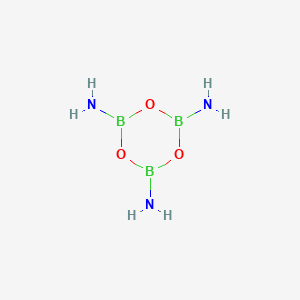
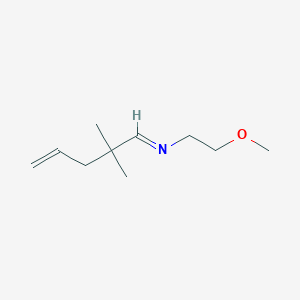
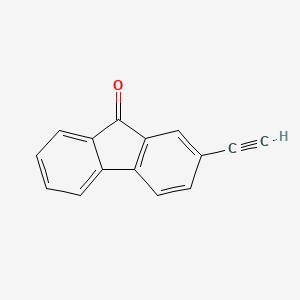
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)


![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
